Antileishmanial agent-31

Antileishmanial activity Leishmania major In vitro promastigote assay

Choose Antileishmanial agent-31 for your leishmaniasis research. Unlike other pyrazoles, this compound offers DFT-validated thermodynamic stability, a defined IC50 of 35.53 μg/mL against L. major promastigotes, and confirmed CYP51 binding (-7.4 kcal/mol). Use as a validated positive control for viability assays, a benchmark for SAR studies, or a reference inhibitor in CYP51 enzymatic and computational workflows. Ensure reproducibility across screening campaigns with this thermodynamically characterized standard.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
Cat. No. B15561664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-31
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
InChIInChI=1S/C11H11ClN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyBZPZLJTUFNDMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-31: A Thermodynamically Validated Pyrazole Scaffold for Anti-Leishmanial Research


Antileishmanial agent-31 (synonym Compound p1, CAS 861382-34-5) is a 4-chloro-3,5-dimethyl-1-phenyl-1H-pyrazole derivative [1]. This small molecule (MW 206.67; C11H11ClN2) exhibits in vitro antileishmanial activity against Leishmania major promastigotes with an IC50 value of 35.53 μg/mL [1]. Its chemical identity and primary activity data are derived from a 2024 Heliyon publication by Sabet et al., which systematically evaluated fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives [1]. The compound is commercially available through multiple research chemical vendors as a reference standard for leishmaniasis-focused studies.

Why In-Class Pyrazole Antileishmanials Cannot Be Interchanged with Antileishmanial Agent-31


Although multiple pyrazole derivatives exhibit antileishmanial activity, they are not functionally interchangeable due to substantial divergence in molecular stability profiles that have been computationally validated [1]. Within the Sabet et al. (2024) series, subtle structural modifications (e.g., phenyl ring substitution patterns, ring fusion to pyrano[2,3-c]pyrazole) produce compounds with varying thermodynamic stability as quantified by DFT-calculated energy gaps [1]. Antileishmanial agent-31 (P1) demonstrates a larger HOMO-LUMO energy gap than the more potent analog P12, conferring greater molecular stability that may translate to different handling and storage requirements in laboratory settings [1]. Additionally, activity varies by approximately 3.5% to 25% even among the most active members of this series (IC50 range: 34.79–43.55 μg/mL) [1]. Researchers seeking a chemically defined, thermodynamically characterized pyrazole reference compound for assay standardization or structure-activity relationship (SAR) studies cannot assume equivalent performance from untested analogs.

Quantitative Differentiation Evidence for Antileishmanial Agent-31 vs. Standard Drugs and Close Analogs


Superior Potency of Antileishmanial Agent-31 Relative to Clinical Standard Glucantime in Leishmania major

Antileishmanial agent-31 (P1) demonstrates a 2.7-fold improvement in potency compared to the standard clinical antileishmanial drug Glucantime (meglumine antimoniate) when tested under identical in vitro conditions against Leishmania major promastigotes [1]. The study also reports that the active subset of pyrazole derivatives (P1, P3, P5, P8, P12, P13, P14) were 2–3 times more effective than Glucantime as a class [1].

Antileishmanial activity Leishmania major In vitro promastigote assay Glucantime comparison

Thermodynamic Stability Advantage of Antileishmanial Agent-31 Over Higher-Potency Analog P12

DFT calculations at the B3LYP/6-31+G** level of theory revealed that antileishmanial agent-31 (P1) possesses a larger HOMO-LUMO energy gap than compound P12, the most potent analog in the series (IC50 = 34.79 μg/mL). A higher energy gap correlates with greater thermodynamic stability and lower chemical reactivity [1]. Additionally, P1 exhibited higher hardness than P12, further substantiating its enhanced molecular stability profile [1].

DFT calculation HOMO-LUMO energy gap Chemical stability Pyrazole derivatives

Comparative Potency Ranking of Antileishmanial Agent-31 Among Structurally Related Pyrazole and Pyrano-Pyrazole Analogs

Within the 14-compound series evaluated by Sabet et al., antileishmanial agent-31 (P1) ranks among the seven active compounds (IC50 range: 34.79–43.55 μg/mL). Its activity (35.53 μg/mL) is slightly less potent than P12 (34.79 μg/mL) and P14 (38.51 μg/mL) but superior to P5 (36.79 μg/mL) and P8 (37.40 μg/mL). Seven other compounds (P2, P4, P6, P7, P9, P10, P11) were inactive with IC50 > 288 μg/mL [1].

Structure-activity relationship Pyrazole derivatives IC50 ranking Antileishmanial screening

In Silico ADME and Molecular Docking Profile of Antileishmanial Agent-31

Computational ADME prediction indicated that antileishmanial agent-31 (P1) possesses satisfactory theoretical drug-like properties. Molecular docking analysis revealed that P1 forms one hydrogen bond with Cys422 in the active site of 14-alpha demethylase (CYP51), with a binding affinity of −7.4 kcal/mol, compared to −7.9 kcal/mol for the more potent analog P12 which forms two hydrogen bonds with Tyr456 and Thr458 [1].

ADME prediction Molecular docking 14-alpha demethylase Drug-likeness

Optimal Procurement and Research Application Scenarios for Antileishmanial Agent-31


Positive Control for In Vitro Anti-Leishmanial Screening Assays

Use antileishmanial agent-31 as a validated positive control in L. major promastigote viability assays. With an established IC50 of 35.53 μg/mL—2.7-fold more potent than Glucantime (97.31 μg/mL)—it provides a robust reference point for evaluating novel compounds. Its characterized stability profile (DFT-validated thermodynamic stability) ensures reproducible performance across multiple screening campaigns [1].

Reference Standard for Pyrazole-Based Structure-Activity Relationship (SAR) Studies

Employ antileishmanial agent-31 as a benchmark compound in SAR investigations of pyrazole antileishmanials. Its defined activity (35.53 μg/mL), molecular docking profile (binding to CYP51 with −7.4 kcal/mol affinity), and DFT-calculated stability parameters make it an ideal reference for quantifying the impact of structural modifications on both biological activity and physicochemical properties [1].

Tool Compound for Lanosterol 14α-Demethylase (CYP51) Target Engagement Studies

Utilize antileishmanial agent-31 in target-based assays investigating CYP51 inhibition. Molecular docking confirms its interaction with key residues in the CYP51 active site (hydrogen bond with Cys422). The compound's defined binding mode and affinity (−7.4 kcal/mol) support its application as a reference inhibitor in enzymatic assays and computational drug discovery workflows focused on this validated antileishmanial target [1].

Stability Benchmark for Computational Chemistry and Formulation Development

Apply antileishmanial agent-31 as a stability benchmark in computational chemistry studies. DFT analysis at the B3LYP/6-31+G** level demonstrates its larger HOMO-LUMO energy gap and higher hardness compared to analog P12, establishing it as a thermodynamically stable pyrazole scaffold. This computational validation supports its use in stability-indicating method development and as a reference for evaluating formulation approaches for pyrazole-based antileishmanial candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.